

General Workflow for Peptide Synthesis and Purification

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Compound of Interest

Compound Name: CH-141

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The most common method for chemical peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). This technique involves building a peptide chain sequentially while it is attached to an insoluble resin support.



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Caption: General workflow for solid-phase peptide synthesis, purification, and analysis.

The synthesis process begins with the attachment of the first amino acid to a solid resin support.^{[1][2][3]} This is followed by a cyclical process of deprotection of the N-terminal protecting group and coupling of the next amino acid in the sequence.^{[1][2][3]} After each step, the resin is washed to remove excess reagents and byproducts.^{[1][2][3]} Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).^[1]

The resulting crude peptide solution is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6][7][8] RP-HPLC separates the target peptide from impurities based on hydrophobicity.[6] Fractions are collected and analyzed for purity, often using analytical RP-HPLC. The pure fractions are then pooled together.

Finally, the identity of the purified peptide is confirmed by mass spectrometry, which provides a highly accurate molecular weight.[9][10][11][12] The pure peptide solution is then lyophilized (freeze-dried) to obtain the final product as a stable powder.

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